Absolute Stereochemistry as a Prerequisite for Bioactive (-)-Vesamicol Synthesis
The (1R,2R) absolute configuration of the target compound is identical to the active enantiomer of the VAChT inhibitor (-)-Vesamicol. This directly enables its use as a chiral synthesis intermediate, whereas the racemic trans-2-(piperidin-1-yl)cyclohexanol (CAS 7581-94-4) would yield a racemic final product, reducing potency by at least 25-fold [1].
| Evidence Dimension | Enantiomeric impact on biological potency of target VAChT inhibitor |
|---|---|
| Target Compound Data | Absolute configuration identical to (-)-Vesamicol: (1R,2R) |
| Comparator Or Baseline | Racemic trans-2-(1-piperidinyl)cyclohexanol (CAS 7581-94-4); or (+)-Vesamicol enantiomer |
| Quantified Difference | (-)-Vesamicol is 25-fold more potent than (+)-Vesamicol in the acetylcholine active-transport assay [1]. Use of the racemic precursor would therefore lead to a 96% loss in specific activity. |
| Conditions | Torpedo electric organ synaptic vesicle assay [1] |
Why This Matters
For any neuroscience application targeting the VAChT, using the (1R,2R) enantiomer is non-negotiable for achieving the desired potency, directly impacting procurement choice over the racemate.
- [1] Rogers, G. A.; Parsons, S. M.; Anderson, D. C.; Nilsson, L. M.; Bahr, B. A.; Kornreich, W. D.; Kaufman, R.; Jacobs, R. S.; Kirtman, B. Synthesis, in Vitro Acetylcholine-Storage-Blocking Activities, and Biological Properties of Derivatives and Analogues of trans-2-(4-Phenylpiperidino)cyclohexanol (Vesamicol). J. Med. Chem. 1989, 32 (6), 1217–1230. View Source
